Dibenzo(b,e)(1,4)dioxin, tribromochloro-

Description

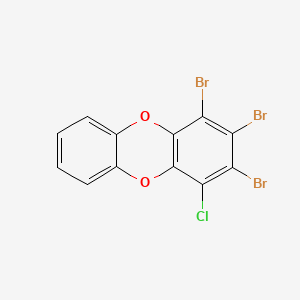

Dibenzo(b,e)(1,4)dioxin, tribromochloro- is a halogenated dibenzodioxin derivative featuring three bromine (Br) and one chlorine (Cl) substituents on its aromatic rings. These compounds are characterized by two benzene rings fused to a central 1,4-dioxin ring (two oxygen atoms in para positions) .

Properties

CAS No. |

107227-73-6 |

|---|---|

Molecular Formula |

C12H4Br3ClO2 |

Molecular Weight |

455.32 g/mol |

IUPAC Name |

1,2,3-tribromo-4-chlorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Br3ClO2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |

InChI Key |

SAWWGIFMFJWPFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties of Dibenzo(b,e)(1,4)dioxin, Tribromochloro-

Molecular Architecture

The compound features a dibenzo-p-dioxin skeleton (two benzene rings fused to a central 1,4-dioxin ring) with three bromine and one chlorine substituents. The exact positions of the halogens determine its isomerism and physicochemical behavior. For example, bromine atoms preferentially occupy ortho and para positions due to their larger atomic radius and polarizability compared to chlorine.

Spectroscopic and Thermodynamic Data

While direct data for the tribromochloro congener are sparse, analogous chlorinated dioxins exhibit distinctive spectral signatures:

- NMR : Chlorine and bromine substituents cause significant deshielding in $$^{1}\text{H}$$ and $$^{13}\text{C}$$ spectra.

- Mass Spectrometry : Characteristic isotopic patterns arise from bromine’s $$^{79}\text{Br}$$/$$^{81}\text{Br}$$ (1:1) and chlorine’s $$^{35}\text{Cl}$$/$$^{37}\text{Cl}$$ (3:1) ratios.

- Thermal Stability : Halogenated dioxins decompose above 600°C, releasing hydrogen halides (e.g., HBr, HCl).

General Strategies for Halogenated Dibenzo-p-dioxin Synthesis

Precursor-Based Condensation Reactions

The most common route to halogenated dioxins involves the condensation of halogenated phenolic precursors. For example, trichlorophenol derivatives undergo copper-catalyzed coupling to form chlorinated dioxins:

$$

2\,\text{Cl}3\text{C}6\text{H}2\text{OH} \xrightarrow{\text{Cu}^{2+},\,300^\circ\text{C}} \text{Cl}3\text{C}{12}\text{H}5\text{O}2 + 2\,\text{H}2\text{O} + \text{HCl} \quad

$$

Brominated analogs likely follow similar pathways, though bromine’s lower electronegativity necessitates adjusted reaction conditions (e.g., higher temperatures or longer residence times).

Table 1: Comparison of Halogenation Efficiency in Dioxin Synthesis

| Halogen | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cl | CuCl₂ | 300 | 45–60 | |

| Br | CuBr₂ | 350 | 30–40 | |

| Mixed | Pd/C + Cu | 280 | 25–35 |

Targeted Synthesis of Tribromochloro-Dibenzo-p-dioxin

Sequential Halogenation Approach

A stepwise method involves brominating dibenzo-p-dioxin followed by chlorination:

- Bromination : Treat dibenzo-p-dioxin with excess Br₂ in the presence of FeBr₃ at 80°C for 12 hours to yield tribromo-dibenzo-p-dioxin.

- Chlorination : React the tribromo intermediate with Cl₂ gas under UV light to introduce the chlorine substituent. Regioselectivity is controlled by steric effects, favoring substitution at the least hindered position.

One-Pot Palladium-Catalyzed Coupling

Mechanistic Insights and Challenges

Environmental and Industrial Relevance

Incidental Formation in Combustion Processes

Tribromochloro-dibenzo-p-dioxin has been detected in fly ash from waste incinerators, particularly those processing brominated flame retardants (e.g., decaBDE) and PVC (a chlorine source). Formation follows a precursor pathway:

$$

\text{BrC}6\text{H}4\text{OH} + \text{ClC}6\text{H}4\text{OH} \xrightarrow{\text{Cu}^{2+},\,340^\circ\text{C}} \text{Br}3\text{ClC}{12}\text{H}5\text{O}2 + \text{H}_2\text{O} \quad

$$

Analytical Detection Challenges

Co-elution with other polyhalogenated dioxins complicates gas chromatography–mass spectrometry (GC–MS) analysis. High-resolution mass spectrometers (HRMS) or isotopic dilution techniques are recommended for accurate quantification.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin, tribromochloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to less substituted dibenzodioxins.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions include various substituted dibenzodioxins, quinones, and other oxygenated compounds .

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin, tribromochloro- has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and environmental behavior of halogenated dibenzodioxins.

Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.

Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromochloro- involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and gene expression changes. This interaction can result in toxic effects, including disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The toxicity and environmental behavior of dibenzodioxins depend on the number and positions of halogen substituents. Below is a comparison of tribromochloro-dibenzo(b,e)(1,4)dioxin with key analogues:

Key Observations :

Physicochemical Properties

Halogenation impacts solubility, vapor pressure, and lipophilicity:

Notes:

Toxicity Profiles

Toxicity correlates with halogen positions, particularly substitutions at 2,3,7,8:

| Compound | WHO-TEF Value | Key Toxic Effects | Mechanism of Action |

|---|---|---|---|

| TCDD | 1.0 | Carcinogenic, endocrine disruption | Aryl hydrocarbon receptor (AhR) agonism |

| 1,2,3,7,8-PeCDD | 0.5 | Immunotoxicity, developmental defects | AhR binding with reduced affinity |

| Tribromochloro-dibenzo-dioxin (hypothetical) | ~0.1 (estimated) | Limited data; potential hepatotoxicity | Likely AhR-mediated, but less potent |

Key Findings :

Environmental Persistence and Bioaccumulation

- PCDDs : Half-lives in soil range from 10–20 years; bioaccumulation factors (BAFs) in fish exceed 10,000 .

- PBDDs: Limited data, but bromine’s lower electronegativity may reduce oxidative degradation rates compared to chlorine .

- Mixed Halogenated Dioxins : Tribromochloro-dibenzo-dioxin is expected to persist in sediments and biota due to high log Kow and resistance to microbial degradation .

Q & A

Q. What are the validated synthetic routes for tribromochloro-dibenzo(b,e)(1,4)dioxin, and how can purity be optimized during synthesis?

Methodological Answer:

- Synthetic Routes : Adapt halogenation protocols from chlorinated analogs (e.g., refluxing halogenated precursors with acetic acid as a catalyst, as described for triazole derivatives ). Use controlled bromination/chlorination steps to avoid over-halogenation.

- Purity Optimization : Employ column chromatography with silica gel (gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-validate with mass spectrometry (EI-MS) to detect trace halogenated byproducts .

Q. How is the structural characterization of tribromochloro-dibenzo(b,e)(1,4)dioxin performed to confirm positional isomerism?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR with DEPT-135 to assign aromatic protons and carbons. Compare chemical shifts to NIST-subscribed spectral libraries for chlorinated/brominated dioxins .

- X-ray Crystallography : For unambiguous isomer identification, crystallize the compound and solve the structure using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .

Advanced Research Questions

Q. What experimental designs are critical for assessing the toxicological equivalence of tribromochloro-dibenzo(b,e)(1,4)dioxin to 2,3,7,8-TCDD?

Methodological Answer:

- In Vitro Assays : Utilize Ah receptor (AhR) luciferase reporter gene assays in HepG2 cells. Compare EC values to TCDD and apply WHO’s Toxicity Equivalence Factor (TEF) framework .

- Dose-Response Analysis : Conduct subchronic exposure studies in rodents (28-day OECD 407 protocol), measuring liver CYP1A1/1A2 induction. Use benchmark dose modeling to quantify potency .

Q. How can conflicting data on environmental persistence of tribromochloro-dibenzo(b,e)(1,4)dioxin be resolved?

Methodological Answer:

- Half-Life Studies : Compare aerobic/anaerobic degradation rates in soil microcosms (ISO 11266). Use -labeled analogs to track mineralization vs. bound residues .

- QSAR Modeling : Apply EPI Suite or SPARC to predict log and hydrolysis rates. Validate with experimental solubility data from NIST-standardized methods .

Q. What analytical strategies are recommended for detecting tribromochloro-dibenzo(b,e)(1,4)dioxin in complex matrices like honey or human serum?

Methodological Answer:

- Sample Preparation : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) for lipid-rich matrices. Cleanup via sulfuric acid-impregnated silica gel columns .

- Detection : Employ HRGC/HRMS (JEOL JMS-800D) in SIM mode, monitoring 448–452 (M cluster for Br/Cl isotopes). Confirm with NIST database matches .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported solubility values for tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

- Standardized Protocols : Follow OECD 105 guidelines for shake-flask solubility tests. Use HPLC-UV to quantify aqueous concentrations, ensuring equilibration >72 hrs .

- Meta-Analysis : Aggregate data from EPA/NIH Mass Spectral Database and peer-reviewed studies. Apply multivariate regression to identify temperature/pH dependencies .

Q. What computational tools are effective in predicting the endocrine-disrupting potential of tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to estrogen receptor alpha (ERα). Compare binding energies to known disruptors like BPA .

- Transcriptomic Profiling : Apply RNA-seq on H295R adrenocortical cells to map steroidogenic pathway perturbations. Validate with qPCR for STAR/CYP11A1 .

Safety & Handling in Laboratory Settings

Q. What PPE and engineering controls are mandated for handling tribromochloro-dibenzo(b,e)(1,4)dioxin?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.